molecular formula C16H13FN2O3 B8349066 4-(1H-benzimidazol-2-ylmethoxy)-2-fluoro-5-methoxy-benzaldehyde

4-(1H-benzimidazol-2-ylmethoxy)-2-fluoro-5-methoxy-benzaldehyde

Cat. No. B8349066
M. Wt: 300.28 g/mol
InChI Key: GPCJGUOHQGCWDH-UHFFFAOYSA-N
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Patent
US07872018B2

Procedure details

2-Fluoro-4-hydroxy-5-methoxy-benzaldehyde (39, 0.290 g, 1.7 mmol, prepared as described in Scheme 12 of Example 15) was dissolved in N,N-dimethylformamide (20 mL, 200 mmol). Sodium hydride (60% dispersion in oil, 0.852 g, 2.13 mmol) was added to the solution and after the mixture was stirred for 20 minutes at room temperature, 2-chloromethyl-1H-benzoimidazole (106, 0.28 g, 1.7 mmol) was added to the reaction. The obtained mixture was heated to 80° C. and stirred overnight. After cooling to room temperature, the reaction was poured into water and extracted with ethyl acetate. The organic portion was dried over anhydrous sodium sulfate and filtered. The filtrate was concentrated and purified by silica gel column chromatography eluting with a gradient of ethyl acetate (40 to 100%) in hexane to give the desired compound (142, 0.233 g, 45%).
Quantity
0.29 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0.852 g
Type
reactant
Reaction Step Two
Quantity
0.28 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
45%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:9]=[C:8]([OH:10])[C:7]([O:11][CH3:12])=[CH:6][C:3]=1[CH:4]=[O:5].CN(C)C=O.[H-].[Na+].[NH:20]1[C:24]2[CH:25]=[CH:26][CH:27]=[CH:28][C:23]=2[N:22]=[C:21]1[CH2:29]OC1C(Cl)=CC(C=O)=C(F)C=1>O>[NH:20]1[C:24]2[CH:25]=[CH:26][CH:27]=[CH:28][C:23]=2[N:22]=[C:21]1[CH2:29][O:10][C:8]1[C:7]([O:11][CH3:12])=[CH:6][C:3]([CH:4]=[O:5])=[C:2]([F:1])[CH:9]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0.29 g
Type
reactant
Smiles
FC1=C(C=O)C=C(C(=C1)O)OC
Name
Quantity
20 mL
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
Quantity
0.852 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
0.28 g
Type
reactant
Smiles
N1C(=NC2=C1C=CC=C2)COC2=CC(=C(C=O)C=C2Cl)F
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
after the mixture was stirred for 20 minutes at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The obtained mixture was heated to 80° C.
STIRRING
Type
STIRRING
Details
stirred overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic portion was dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
purified by silica gel column chromatography
WASH
Type
WASH
Details
eluting with a gradient of ethyl acetate (40 to 100%) in hexane

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
N1C(=NC2=C1C=CC=C2)COC2=CC(=C(C=O)C=C2OC)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.233 g
YIELD: PERCENTYIELD 45%
YIELD: CALCULATEDPERCENTYIELD 45.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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